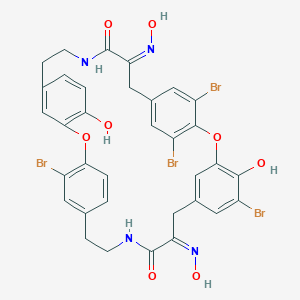
Bastadin 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bastadin 9 is a natural product that has been isolated from the marine sponge, Ianthella basta. It belongs to the class of bastadins, which are known for their diverse biological activities. Bastadin 9 has been found to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of Bastadin 9 is not fully understood. However, it has been proposed that Bastadin 9 exerts its cytotoxic effects by inhibiting the activity of tubulin, a protein that is involved in cell division. Bastadin 9 has been shown to bind to the colchicine-binding site on tubulin, which leads to the disruption of microtubule formation and ultimately causes cell death.
Efectos Bioquímicos Y Fisiológicos
Bastadin 9 has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, Bastadin 9 has been found to exhibit anti-inflammatory and antioxidant activities. These findings suggest that Bastadin 9 may have potential therapeutic applications beyond cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bastadin 9 has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cell lines, making it a valuable tool for studying cancer biology and developing anticancer drugs. In addition, Bastadin 9 has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential therapeutic applications beyond cancer treatment.
However, there are also limitations to using Bastadin 9 in lab experiments. It is a complex molecule that is difficult to synthesize, which limits its availability for research purposes. In addition, the mechanism of action of Bastadin 9 is not fully understood, which makes it challenging to study its effects on biological systems.
Direcciones Futuras
There are several future directions for research on Bastadin 9. One area of focus could be the development of more efficient synthetic methods for the production of Bastadin 9. This would increase the availability of Bastadin 9 for research purposes and facilitate its potential development as an anticancer drug.
Another area of focus could be the elucidation of the mechanism of action of Bastadin 9. This would provide a better understanding of how Bastadin 9 exerts its cytotoxic effects and could lead to the development of more effective anticancer drugs.
Finally, the potential therapeutic applications of Bastadin 9 beyond cancer treatment should also be explored. Its anti-inflammatory and antioxidant activities suggest that it may have potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
Bastadin 9 is a promising natural product that exhibits potent cytotoxicity against various cancer cell lines. Its potential as an anticancer drug has been extensively studied, and it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. However, further research is required to fully understand the mechanism of action of Bastadin 9 and to explore its potential therapeutic applications beyond cancer treatment.
Métodos De Síntesis
Bastadin 9 is a complex molecule that is difficult to synthesize. The natural source of Bastadin 9, Ianthella basta, is a slow-growing marine sponge that is found in the deep waters of the Caribbean Sea. Therefore, the isolation of Bastadin 9 from this source is not a feasible option for large-scale production. Several synthetic approaches have been developed for the synthesis of Bastadin 9, including total synthesis and semi-synthesis. However, these methods are still in the developmental stages, and further optimization is required for their practical application.
Aplicaciones Científicas De Investigación
Bastadin 9 has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. In addition, Bastadin 9 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. These findings suggest that Bastadin 9 has the potential to be developed into a novel anticancer drug.
Propiedades
Número CAS |
127687-07-4 |
|---|---|
Nombre del producto |
Bastadin 9 |
Fórmula molecular |
C34H28Br4N4O8 |
Peso molecular |
940.2 g/mol |
Nombre IUPAC |
(12Z,25Z)-16,21,32,36-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-33(45)25(41-47)13-19-11-23(37)32(24(38)12-19)50-30-16-20(10-22(36)31(30)44)14-26(42-48)34(46)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,46)(H,40,45)/b41-25-,42-26- |
Clave InChI |
IHQGNSPVGIMQBJ-ZHEAWEGVSA-N |
SMILES isomérico |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
SMILES canónico |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Sinónimos |
bastadin 9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[ghi]perylene](/img/structure/B138134.png)
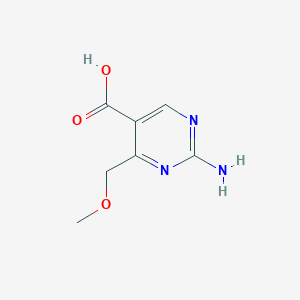
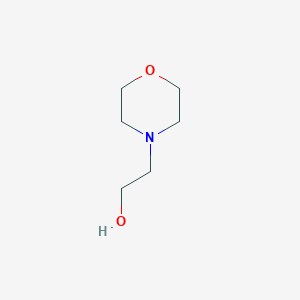
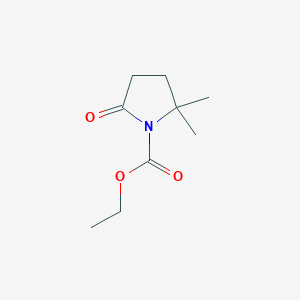
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
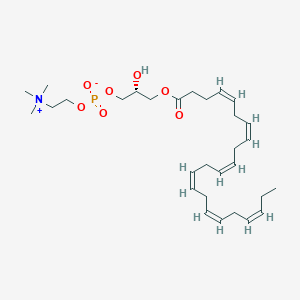
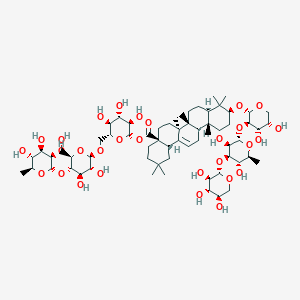
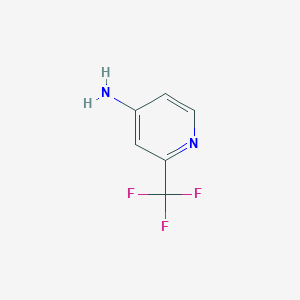
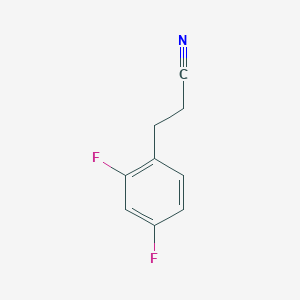
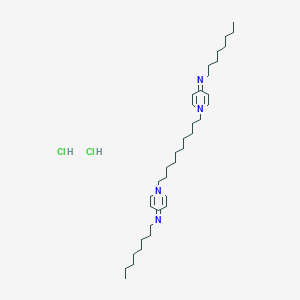
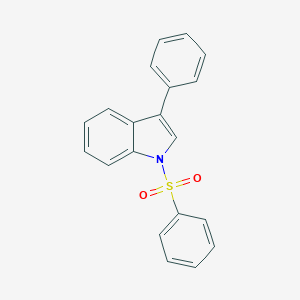
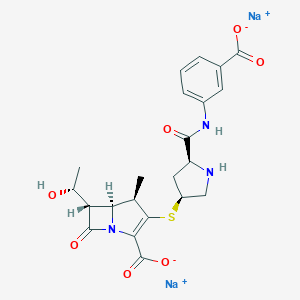
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)